3-Isopropylphenol

Description

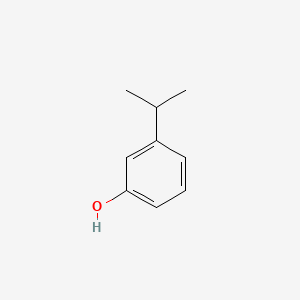

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJSLTNSFSOYQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044571 | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-45-1, 90480-88-9 | |

| Record name | 3-Isopropylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, isopropylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090480889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Isopropylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Isopropylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, isopropylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.447 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-isopropylhydroxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-ISOPROPYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERD00478GH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylphenol (CAS 618-45-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylphenol, also known as m-cumenol, is an organic aromatic compound with the chemical formula C₉H₁₂O.[1][2] Identified by its CAS Registry Number 618-45-1, this alkylphenol is a versatile molecule utilized across various scientific and industrial domains.[2][3] It serves as a crucial intermediate in the synthesis of more complex chemical entities, including pharmaceuticals such as anesthetics.[1][4] Furthermore, its inherent antimicrobial and antioxidant properties have led to its use as a preservative.[1] In the context of drug development, it is also recognized as Propofol EP Impurity F.[1][5] Recent toxicological studies have highlighted its activity as a potential endocrine-disrupting chemical, prompting further investigation into its biological mechanisms and environmental impact.[6][7] This guide provides a comprehensive overview of its chemical and physical properties, toxicological profile, and known biological activities, presenting key data and experimental insights for the scientific community.

Chemical and Physical Properties

This compound is a colorless to pale yellow or brown liquid or solid at room temperature, with a characteristic phenolic and spicy odor.[1][8][9][10] It is soluble in organic solvents like alcohol and exhibits limited solubility in water.[1][9]

| Property | Value | Source(s) |

| CAS Number | 618-45-1 | [2][3][8] |

| Molecular Formula | C₉H₁₂O | [2][5][8] |

| Molecular Weight | 136.19 g/mol | [2][8][11] |

| Appearance | Colorless to pale yellow/brown liquid or solid | [1][9][10] |

| Melting Point | 23 to 26 °C | [3][9][12] |

| Boiling Point | 223 to 229 °C (at 760 mm Hg) | [3][8][9] |

| Density | 0.994 g/mL (at 25 °C) | [10][12] |

| Refractive Index | 1.525 - 1.526 (at 20 °C) | [9][12] |

| Flash Point | 104 °C / 219.2 - 220 °F (closed cup) | [9][10][12] |

| Vapor Pressure | 0.0237 - 0.05 mmHg (at 25 °C) | [8][9] |

| Water Solubility | 962 mg/L (at 20-25 °C) | [9] |

| logP (o/w) | 2.7 - 2.851 | [8][9] |

Spectroscopic Data

Spectroscopic data for this compound is available through various chemical databases. This information is critical for compound identification and structural elucidation.

| Data Type | Availability | Source(s) |

| Mass Spectrum (EI) | Data available via NIST WebBook | [13] |

| ¹³C NMR Spectrum | Data available via ChemicalBook | [14] |

| ¹H NMR Spectrum | Data available via ChemicalBook | [14] |

| Infrared (IR) Spectrum | Data available via ChemicalBook | [14] |

| Raman Spectrum | Data available via ChemicalBook | [14] |

Safety and Toxicology

This compound is classified as a hazardous substance, requiring careful handling. It is harmful if swallowed and can cause severe skin burns and eye damage.[5][10]

Hazard Classification

| Classification | Code | Description | Source(s) |

| GHS Hazard Statements | H302 | Harmful if swallowed | [5][10][12] |

| H314 | Causes severe skin burns and eye damage | [5][10][12] | |

| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | [5][10] | |

| Signal Word | Danger | [5][10][12] |

Toxicological Data

| Test | Species | Value | Source(s) |

| LD50 (Oral) | Mouse | 1630 - 1680 mg/kg | [11][15] |

Handling and Incompatibilities

Standard laboratory safety protocols should be strictly followed. This includes using personal protective equipment such as gloves, safety glasses, and lab coats to avoid skin and eye contact.[10][11] Work should be conducted in a well-ventilated area to prevent inhalation.[11]

Incompatible Materials:

-

Strong reducing substances (hydrides, nitrides, alkali metals)[11]

-

Strong oxidizing agents[11]

-

Acids, acid chlorides, and acid anhydrides[11]

-

Bases (generates heat)[11]

Applications and Biological Activity

This compound's chemical structure makes it a valuable precursor and active agent in several fields.

-

Pharmaceutical Intermediate: It is a key building block in medicinal chemistry, notably as a precursor for certain anesthetic agents.[4] Its reactive hydroxyl group allows for etherification and esterification, enabling the synthesis of complex therapeutic molecules.[4]

-

Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[1][16] Its lipophilic nature allows it to disrupt microbial cell membranes, leading to altered permeability and cell lysis.[16] This makes it a candidate for use in antiseptic formulations and as a preservative.[1][16]

-

Cholinesterase Inhibition: Derivatives of this compound have been studied for their potential to inhibit cholinesterase enzymes, a property relevant to the development of treatments for conditions like Alzheimer's disease.[4]

-

Industrial Uses: It is used in the production of polymers and resins due to its ability to undergo oxidative coupling reactions.[16]

Mechanism of Action: Neurotoxicity Pathway

Recent studies have identified this compound as a potential endocrine-disrupting chemical with neurotoxic effects.[6] Research using a zebrafish model demonstrated that exposure to this compound impairs neural development and suppresses locomotor behavior.[6][7] The underlying mechanism involves the inhibition of the cAMP/PKA signaling pathway, which subsequently promotes apoptosis.[6]

Caption: Neurotoxic mechanism of this compound via inhibition of the cAMP/PKA pathway.

Experimental Protocols

Detailed, step-by-step experimental protocols are often proprietary to the originating research institution. However, the methodology for key experiments can be summarized based on published literature to guide future research design.

Zebrafish Neurotoxicity Assay Methodology

The following workflow outlines the experimental design used to determine the neurotoxic effects of this compound as described in recent studies.[6][7] This protocol serves as a conceptual framework for toxicological assessment.

References

- 1. CAS 618-45-1: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic Insights into this compound-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scent.vn [scent.vn]

- 9. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. szabo-scandic.com [szabo-scandic.com]

- 12. 3-イソプロピルフェノール certified reference material, TraceCERT®, Manufactured by: Sigma-Aldrich Production GmbH, Switzerland | Sigma-Aldrich [sigmaaldrich.com]

- 13. Phenol, 3-(1-methylethyl)- [webbook.nist.gov]

- 14. This compound(618-45-1) 13C NMR spectrum [chemicalbook.com]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. This compound: Harnessing Chemical Potentials While Navigating Toxicological and Safety Challenges_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of m-Cumenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of m-Cumenol, also known as 3-isopropylphenol. The document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's characteristics for its potential applications. This guide summarizes key quantitative data in structured tables, details experimental protocols for property determination, and includes visualizations of experimental workflows.

Introduction

m-Cumenol (this compound) is an aromatic organic compound with the chemical formula C₉H₁₂O.[1][2][3][4] It is a positional isomer of p-cumenol and o-cumenol and is of interest in various chemical and pharmaceutical research areas. A detailed understanding of its physical and chemical properties is crucial for its synthesis, handling, and application in research and development.

Chemical Identity

The fundamental identifiers and structural representation of m-Cumenol are presented below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | m-Cumenol, 3-(1-Methylethyl)phenol, m-Isopropylphenol[1][2][3][4] |

| CAS Number | 618-45-1[1][2][3][4] |

| Molecular Formula | C₉H₁₂O[1][2][3][4] |

| Molecular Weight | 136.19 g/mol [1][5] |

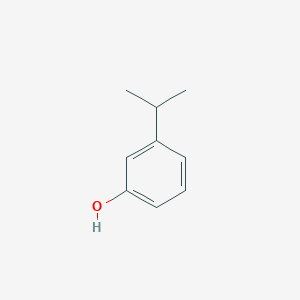

| Chemical Structure |

ngcontent-ng-c4139270029="" class="ng-star-inserted"> |

| InChI Key | VLJSLTNSFSOYQR-UHFFFAOYSA-N[1][2] |

| SMILES | CC(C)c1cccc(O)c1 |

Physical Properties

The key physical properties of m-Cumenol are summarized in the following table. These properties are essential for predicting its behavior in various physical and chemical processes.

| Property | Value |

| Appearance | White to brown liquid or solid[6][7] |

| Melting Point | 23-26 °C[7][8] |

| Boiling Point | 228-229 °C at 760 mmHg[7][9] |

| Density | 0.994 g/mL at 25 °C[8] |

| Solubility in Water | 962.3 mg/L at 25 °C (estimated)[7] |

| Solubility in Organic Solvents | Soluble in alcohol and ether[6][7] |

| Vapor Pressure | 0.05 mmHg at 25 °C (estimated)[7] |

| Refractive Index | 1.526 at 20 °C[8][10] |

| Flash Point | 104.44 °C (220 °F)[7] |

Chemical Properties

This section details the chemical characteristics of m-Cumenol, including its acidity and partitioning behavior.

| Property | Value |

| pKa | 10.03 ± 0.10 (Predicted)[6] |

| LogP (Octanol-Water Partition Coefficient) | 2.7 (XLogP3)[5] |

Spectral Data

Spectroscopic data is vital for the identification and characterization of m-Cumenol.

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectral data available, typically run in CDCl₃.[1][11] |

| ¹³C NMR | Spectral data available.[1][7][11] |

| Mass Spectrometry (GC-MS) | Major peaks (m/z): 121, 136, 39.[1] |

| Infrared (IR) Spectroscopy | FTIR spectra available, often run as a neat sample.[1] |

Experimental Protocols

This section provides detailed, representative methodologies for the determination of the key physical and chemical properties of m-Cumenol. These protocols are based on standard laboratory practices for phenolic compounds.

Determination of Melting Point

The melting point of m-Cumenol, which can exist as a solid at or near room temperature, is a crucial indicator of its purity.

-

Principle : The temperature at which the solid phase of a substance transitions to the liquid phase at atmospheric pressure is its melting point. Pure crystalline solids exhibit a sharp melting point range.

-

Apparatus : Capillary tubes, melting point apparatus (e.g., Mel-Temp), thermometer.

-

Procedure :

-

A small amount of solid m-Cumenol is finely ground and packed into a capillary tube to a height of 2-3 mm.[5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[5]

-

The sample is heated at a controlled rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).[3]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[3]

-

Determination of Boiling Point

The boiling point is a key physical constant for the characterization of liquid m-Cumenol.

-

Principle : The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Apparatus : Distillation apparatus (round-bottom flask, condenser, receiving flask, thermometer), heating mantle, or a Thiele tube setup for micro-scale determination.[12][13]

-

Procedure (Distillation Method) :

-

A sample of m-Cumenol (e.g., 5-10 mL) is placed in a round-bottom flask with boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.[14]

-

The flask is heated gently.

-

The temperature is recorded when the liquid is boiling and a steady stream of distillate is collected. This temperature is the boiling point.[14]

-

Determination of Density

-

Principle : Density is the mass of a substance per unit volume. For liquids, it is conveniently measured using a pycnometer or a hydrometer.

-

Apparatus : Pycnometer (a glass flask with a precise volume), analytical balance.

-

Procedure (Pycnometer Method) :

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with m-Cumenol, ensuring no air bubbles are present, and the temperature is equilibrated to a specific value (e.g., 25 °C).

-

The filled pycnometer is weighed.

-

The weight of the m-Cumenol is determined by subtraction.

-

The density is calculated by dividing the mass of the m-Cumenol by the known volume of the pycnometer.

-

Determination of Water Solubility

The solubility of m-Cumenol in water is a critical parameter for its environmental fate and bioavailability. The OECD 105 guideline provides a standard method.[2][3][4]

-

Principle : The shake-flask method is a common technique to determine the water solubility of a chemical.[15][16] An excess of the substance is equilibrated with water at a constant temperature, and the concentration in the aqueous phase is determined.

-

Apparatus : Flask with a stirrer, constant temperature bath, centrifuge, analytical instrument for quantification (e.g., HPLC, GC).

-

Procedure :

-

An excess amount of m-Cumenol is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The mixture is allowed to stand to allow for phase separation. A portion of the aqueous phase is then centrifuged to remove any suspended micro-droplets.[11]

-

The concentration of m-Cumenol in the clear aqueous phase is determined using a suitable analytical method like HPLC or GC.[11]

-

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the phenolic hydroxyl group in m-Cumenol.

-

Principle : Spectrophotometric titration is used to determine the pKa by measuring the change in UV-Vis absorbance as a function of pH. The absorbance of the acidic (phenol) and basic (phenolate) forms of the molecule differ.

-

Apparatus : UV-Vis spectrophotometer, pH meter, titration equipment.

-

Procedure :

-

A solution of m-Cumenol is prepared in a suitable solvent system (e.g., water or a water-co-solvent mixture).

-

The UV-Vis spectrum of the solution is recorded at various pH values, typically from acidic to basic conditions.[6]

-

The absorbance at a wavelength where the phenol and phenolate forms have significantly different absorptivities is plotted against pH.

-

The resulting titration curve is analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[17]

-

Spectroscopic Analysis

-

Principle : FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The hydroxyl (-OH) and aromatic C-H and C=C bonds in m-Cumenol will show characteristic absorption bands.

-

Apparatus : FTIR spectrometer.

-

Procedure :

-

A background spectrum is collected.

-

A small drop of liquid m-Cumenol is placed on the ATR crystal, or a KBr pellet is prepared if the sample is solid.

-

The sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[18]

-

The resulting spectrum is analyzed for characteristic peaks corresponding to the functional groups in m-Cumenol.

-

-

Principle : ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule by observing the behavior of atomic nuclei in a magnetic field.

-

Apparatus : NMR spectrometer (e.g., 300 or 400 MHz).

-

Procedure :

-

A small amount of m-Cumenol is dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard like tetramethylsilane (TMS).[11]

-

The solution is placed in an NMR tube.

-

The ¹H and ¹³C NMR spectra are acquired.

-

The chemical shifts, integration (for ¹H), and splitting patterns are analyzed to confirm the structure of m-Cumenol.

-

-

Principle : GC separates the components of a mixture, and MS provides information about the molecular weight and fragmentation pattern of each component, allowing for identification.

-

Apparatus : Gas chromatograph coupled to a mass spectrometer.

-

Procedure :

-

A dilute solution of m-Cumenol in a volatile solvent is prepared.

-

A small volume of the solution is injected into the GC.

-

The sample is vaporized and carried through a capillary column by an inert gas (e.g., helium), where it is separated based on its boiling point and interaction with the column's stationary phase.[19]

-

The separated compound elutes from the column and enters the mass spectrometer, where it is ionized and fragmented.

-

The mass spectrum is recorded and compared to a library of known spectra for identification.[1]

-

Synthesis

m-Cumenol can be synthesized through various methods. A common laboratory-scale approach involves the Friedel-Crafts alkylation of phenol. A more industrial method involves the oxidation of m-cumene. Below is a conceptual workflow for a related synthesis of 3-methyl-4-isopropyl phenol from m-cresol, which illustrates a multi-step synthetic process.[20]

Safety Information

m-Cumenol is classified as harmful if swallowed and may cause skin irritation and serious eye damage.[5][8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

This technical guide has provided a detailed summary of the physical and chemical properties of m-Cumenol, along with representative experimental protocols for their determination. The structured presentation of data and workflows is intended to serve as a valuable resource for scientists and researchers engaged in work involving this compound.

References

- 1. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. This compound(618-45-1) 13C NMR [m.chemicalbook.com]

- 8. This compound | 618-45-1 [chemicalbook.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. Detection methods and analytical techniques for p-isopropyl phenol-Chemwin [en.888chem.com]

- 11. rsc.org [rsc.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. cactus.utahtech.edu [cactus.utahtech.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. scielo.br [scielo.br]

- 17. ijper.org [ijper.org]

- 18. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 19. epa.gov [epa.gov]

- 20. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Isopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Isopropylphenol (CAS No. 618-45-1), a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.10 | t | 7.8 | H-5 |

| 6.79 | d | 7.8 | H-6 |

| 6.72 | d | 7.8 | H-4 |

| 6.65 | s | - | H-2 |

| 4.85 | s (broad) | - | -OH |

| 2.85 | sept | 6.9 | -CH(CH₃)₂ |

| 1.22 | d | 6.9 | -CH(CH ₃)₂ |

Data sourced from publicly available spectral databases. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 155.3 | C-1 |

| 149.5 | C-3 |

| 129.5 | C-5 |

| 118.9 | C-6 |

| 115.3 | C-4 |

| 112.9 | C-2 |

| 34.1 | -C H(CH₃)₂ |

| 24.1 | -CH(C H₃)₂ |

Data sourced from publicly available spectral databases such as ChemicalBook.[1] The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2870 | Strong | C-H stretch (aliphatic) |

| 1600, 1580, 1470 | Medium to Strong | C=C stretch (aromatic ring) |

| 1465, 1385 | Medium | C-H bend (aliphatic) |

| 1250 - 1180 | Strong | C-O stretch (phenol) |

| 880 - 750 | Strong | C-H out-of-plane bend (aromatic) |

Data interpreted from typical values for substituted phenols and publicly available spectra.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. The NIST WebBook and PubChem provide mass spectral data for this compound.[2][3]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 136 | High | [M]⁺ (Molecular Ion) |

| 121 | High | [M - CH₃]⁺ |

| 93 | Medium | [M - C₃H₇]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Fragmentation patterns are predicted based on the principles of mass spectrometry and may be confirmed by high-resolution mass spectrometry.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

4.1.2. Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be performed to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time or a greater number of scans is generally required compared to ¹H NMR.

4.1.3. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).

-

Perform baseline correction to ensure accurate integration of the signals.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

IR Spectroscopy Protocol

4.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is solid, a small amount of the solid can be placed on the crystal and pressure applied with the anvil.

4.2.2. Data Acquisition

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum. Most modern FT-IR spectrometers will automatically subtract the background spectrum.

-

The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

4.2.3. Data Processing

-

The resulting spectrum of absorbance or transmittance versus wavenumber is displayed.

-

Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (Electron Ionization - EI)

4.3.1. Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS)

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a chromatographic column to separate it from any impurities.

4.3.2. Ionization and Analysis

-

As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion.

4.3.3. Data Processing

-

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain information about the structure of the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Solubility and pKa of 3-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-isopropylphenol (m-cumenol), with a specific focus on its solubility in various solvents and its acid dissociation constant (pKa). Understanding these fundamental parameters is critical for the effective design of experimental protocols, formulation development, and toxicological assessments in the fields of chemical research and drug development.

Core Physicochemical Properties

This compound is an organic compound with the chemical formula C₉H₁₂O. It presents as a liquid at room temperature and is characterized by its phenolic structure, which governs its reactivity and solubility.[1]

pKa of this compound

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. The hydroxyl group on the phenolic ring of this compound allows it to act as a weak acid. While a definitive experimentally determined pKa value from the IUPAC Digitized pKa Dataset is referenced in literature, a readily available specific value is not consistently reported.[2] However, a predicted pKa value is widely cited.

Table 1: pKa Value of this compound

| Parameter | Value | Source |

| pKa (Predicted) | 10.03 ± 0.10 | [1] |

Solubility Profile

The solubility of a compound is a crucial factor in its application, influencing everything from reaction kinetics to bioavailability. This compound exhibits varied solubility depending on the polarity of the solvent.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 962 mg/L | [3] |

| Water | 25 | 962.3 mg/L (estimated) | [3] |

Table 3: Qualitative Solubility of this compound in Various Solvents

| Solvent | Qualitative Solubility | Source |

| Ether | Soluble | [1] |

| Alcohol | Soluble | [3] |

| Methanol | Sparingly Soluble | [1] |

| Chloroform | Sparingly Soluble | [1] |

| Ethyl Acetate | Slightly Soluble | [1] |

Due to the limited availability of precise quantitative solubility data for this compound in common organic solvents, researchers may need to determine these values experimentally based on the specific requirements of their work.

Experimental Protocols

Accurate determination of pKa and solubility is essential for reliable research. The following are detailed methodologies for key experiments.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent (e.g., methanol or ethanol) if necessary, due to its limited water solubility. Dilute with deionized water to a known concentration (e.g., 0.01 M).

-

Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration Process: Add the NaOH titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of the steepest slope on the titration curve. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility by the Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the different solvents to be tested (e.g., water, ethanol, methanol, acetone, DMSO).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the supernatant. Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Calculation: The measured concentration represents the solubility of this compound in the respective solvent at the specified temperature.

Visualization of Key Relationships

The interplay between a solvent's properties, the pKa of the solute, and the resulting solubility is a fundamental concept in chemistry. The following diagram illustrates this logical relationship for this compound.

Caption: Logical workflow of factors influencing this compound solubility.

This guide provides foundational knowledge on the solubility and pKa of this compound, offering both available data and the methodologies to procure further experimental values. This information is intended to support the advancement of research and development in related scientific fields.

References

An In-Depth Technical Guide to the Toxicological Profile of 3-Isopropylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Isopropylphenol, a substituted phenolic compound, finds application in various industrial processes. A comprehensive understanding of its toxicological profile is imperative for ensuring human and environmental safety, particularly for professionals in research and drug development who may handle this compound. This technical guide provides a detailed overview of the currently available toxicological data for this compound, including its physical and chemical properties, acute toxicity, and developmental toxicity observed in non-mammalian models. Notably, significant data gaps exist in the public domain concerning its chronic toxicity, carcinogenicity, genotoxicity, reproductive toxicity in mammals, and toxicokinetics. This document summarizes the available quantitative data in structured tables, details experimental protocols from key studies, and provides visualizations of a known signaling pathway affected by the compound.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its toxicological behavior. These properties influence its absorption, distribution, metabolism, and excretion (ADME) within biological systems.

| Property | Value | Reference |

| CAS Number | 618-45-1 | [1] |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| Appearance | White to brown liquid or solid | [3] |

| Melting Point | 25 °C | [3] |

| Boiling Point | 228 °C | [3] |

| Flash Point | 220 °F (104.4 °C) | [3] |

| Density | 0.994 g/mL at 25 °C | [4] |

| Water Solubility | 962.3 mg/L at 25 °C (estimated) | [3] |

| logP (o/w) | 2.851 (estimated) | [3] |

Toxicological Profile

Acute Toxicity

Acute toxicity data provides insights into the potential for adverse effects following a single or short-term exposure to a substance. For this compound, the available data is primarily from oral exposure in mice.

| Test | Species | Route | Value | Reference |

| LD₅₀ | Mouse | Oral | 1630 mg/kg | [4] |

| LD₅₀ | Mouse | Oral | 1680 mg/kg | [4] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - based on OECD Guideline 425)

A standardized protocol for assessing acute oral toxicity, such as the Up-and-Down Procedure, involves the sequential dosing of animals. A single animal is dosed at a level estimated to be just below the LD₅₀. If the animal survives, the next animal is given a higher dose; if it dies, the next receives a lower dose. This process continues until a predetermined stopping criterion is met. Key observations include mortality, clinical signs of toxicity, and body weight changes over a 14-day period. A full necropsy of all animals is conducted at the end of the study.

Skin and Eye Irritation

This compound is classified as a substance that can cause severe skin burns and eye damage[5]. Phenol and its derivatives are known to be severe skin irritants upon prolonged contact and can be absorbed through the skin, potentially leading to systemic effects on the cardiovascular and central nervous systems[4]. Direct contact with the eyes can cause severe chemical burns and may result in permanent injury[4].

Experimental Protocol: In Vitro Skin Irritation (Reconstructed Human Epidermis Test - based on OECD Guideline 439)

This in vitro method utilizes a reconstructed human epidermis model. A small amount of the test substance is applied topically to the tissue surface. After a defined exposure period, the substance is rinsed off, and the tissue is incubated. Cell viability is then assessed using a colorimetric assay, such as the MTT assay. A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Chronic Toxicity

No specific repeated-dose (28-day or 90-day) oral toxicity studies in mammals for this compound were identified in the public domain. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and identifying target organs for toxicity following prolonged exposure.

Standard Experimental Protocol: Repeated Dose 90-Day Oral Toxicity Study in Rodents (based on OECD Guideline 408)

In a typical 90-day study, the test substance is administered daily to several groups of rodents (usually rats) at three or more dose levels, plus a control group[6][7]. The substance is typically given by gavage, or mixed in the diet or drinking water[6]. Throughout the study, animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored[6]. At the end of the study, blood and urine samples are collected for hematological and clinical biochemistry analysis. A full necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes[6].

Genotoxicity

There is a lack of publicly available data from standard genotoxicity assays (e.g., Ames test, in vitro micronucleus assay, in vitro chromosomal aberration assay) specifically for this compound.

Standard Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - based on OECD Guideline 471)

This widely used in vitro test assesses the mutagenic potential of a substance by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid[8][9]. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix)[10]. A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the control.

Standard Experimental Protocol: In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)

This assay evaluates the potential of a test substance to induce structural chromosomal aberrations in cultured mammalian cells[11][12]. Cells are exposed to the test substance, with and without metabolic activation, for a defined period. After treatment, the cells are harvested, and metaphase chromosomes are examined microscopically for structural abnormalities such as breaks, gaps, and exchanges[11].

Carcinogenicity

No carcinogenicity bioassays for this compound in rodents were identified.

Standard Experimental Protocol: Carcinogenicity Study (based on OECD Guideline 451)

Carcinogenicity studies are typically long-term (e.g., two years in rodents) and involve the administration of the test substance to animals at several dose levels over their lifetime. The animals are monitored for the development of tumors. At the end of the study, a comprehensive histopathological examination of all organs and tissues is performed to identify any neoplastic lesions.

Reproductive and Developmental Toxicity

While no specific reproductive or developmental toxicity studies in mammals were found for this compound, a study on zebrafish larvae provides valuable insights into its potential developmental neurotoxicity.

Zebrafish Developmental Neurotoxicity Study

A recent study investigated the neurotoxic effects of this compound on zebrafish larvae[13]. The 96-hour median lethal concentration (LC₅₀) was determined to be 1 mg/L[13]. Exposure to sub-lethal concentrations (1, 10, and 100 µg/L) resulted in developmental abnormalities, including reduced body length and impaired locomotor behavior[13].

| Endpoint | Concentration | Effect | Reference |

| LC₅₀ (96 h) | 1 mg/L | Lethality | [13] |

| Development | 1, 10, 100 µg/L | Reduced body length | [13] |

| Behavior | ≥ 1 µg/L | Suppressed locomotor activity | [13] |

Experimental Protocol: Zebrafish Embryo Acute Toxicity Test (based on OECD Guideline 236)

Fertilized zebrafish embryos are placed in multi-well plates and exposed to a range of concentrations of the test substance. The test is typically run for 96 hours. During this period, embryos are observed daily for mortality and developmental abnormalities. The LC₅₀ is calculated based on the mortality data.

Experimental Protocol: Zebrafish Neurotoxicity Assay

Zebrafish larvae are exposed to the test substance for a specified period. Their locomotor activity is then assessed using an automated tracking system. The assay often involves alternating periods of light and dark to elicit specific behavioral responses. Changes in parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior) are used to assess neurotoxicity.

Toxicokinetics (ADME)

No studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any species were found in the public domain. Understanding the toxicokinetics of a compound is crucial for extrapolating toxicity data between species and for risk assessment.

Standard Experimental Protocol: Toxicokinetic Study

To determine the ADME properties of a substance, a radiolabeled version of the compound is often used. Animals are administered the labeled compound, and blood, urine, feces, and tissues are collected at various time points. Analysis of these samples allows for the determination of the rate and extent of absorption, the distribution to various organs, the metabolic pathways, and the routes and rate of excretion.

Mechanism of Toxicity: Signaling Pathway

The zebrafish neurotoxicity study identified the inhibition of the cAMP/PKA signaling pathway as a key mechanism underlying the observed developmental and behavioral effects of this compound[13]. Exposure to this compound was found to suppress the expression of genes involved in this pathway, leading to increased apoptosis (programmed cell death) in neural cells[13].

Caption: Inhibition of the cAMP/PKA signaling pathway by this compound.

Safety Data

Hazard Classification

This compound is classified as:

-

Harmful if swallowed[5].

-

Causes severe skin burns and eye damage[5].

-

May cause an allergic skin reaction[4].

-

Very toxic to aquatic life[4].

Occupational Exposure Limits

No specific occupational exposure limits (OELs) for this compound have been established by major regulatory agencies.

Conclusion and Future Directions

The available toxicological data for this compound is limited, with significant gaps in our understanding of its effects following chronic exposure, as well as its carcinogenic, genotoxic, and reproductive toxicity potential in mammals. The existing data from acute toxicity studies and a developmental neurotoxicity study in zebrafish indicate that this compound is harmful if swallowed, is corrosive to skin and eyes, and has the potential to be a developmental neurotoxicant. The inhibition of the cAMP/PKA signaling pathway has been identified as a plausible mechanism for its neurotoxic effects.

To conduct a comprehensive risk assessment and ensure the safe handling and use of this compound, further research is critically needed in the following areas:

-

Repeated-dose toxicity studies in rodents to determine the NOAEL and identify target organs.

-

A full battery of genotoxicity tests to assess its mutagenic and clastogenic potential.

-

Carcinogenicity bioassays to evaluate its long-term cancer risk.

-

Reproductive and developmental toxicity studies in mammals to understand its potential effects on fertility and offspring development.

-

Toxicokinetic studies to characterize its ADME profile.

This in-depth technical guide serves as a summary of the current state of knowledge and a call to action for the scientific community to address the existing data gaps for this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 4. szabo-scandic.com [szabo-scandic.com]

- 5. ifif.org [ifif.org]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial mutagenicity test data: collection by the task force of the Japan pharmaceutical manufacturers association - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Investigating the Mutagenic Effects of Three Commonly Used Pulpotomy Agents Using the Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 12. In vitro chromosome aberration assay using human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic Insights into this compound-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

Environmental fate and aquatic toxicity of 3-Isopropylphenol

An In-depth Technical Guide on the Environmental Fate and Aquatic Toxicity of 3-Isopropylphenol

Introduction

This compound (3-IPP), also known as m-isopropylphenol, is an alkylphenol used in various industrial applications.[1] As with many industrial chemicals, its release into the environment is a concern due to potential impacts on ecosystems. This technical guide provides a comprehensive overview of the environmental fate and aquatic toxicity of this compound, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

The environmental behavior of a chemical is largely governed by its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂O | [2] |

| Molecular Weight | 136.19 g/mol | [2] |

| CAS Number | 618-45-1 | [2] |

| Appearance | Moist white crystalline solid or yellow to brown liquid | [3][4] |

| Melting Point | 23.00 to 26.00 °C | [4] |

| Boiling Point | 228 to 229 °C | [4] |

| Water Solubility | 962.3 mg/L @ 25 °C (estimated) | [4] |

| logP (o/w) | 2.7 - 2.9 | [2] |

| Vapor Pressure | 0.05 mmHg @ 25 °C (estimated) | [4] |

| pKa | 10.03 ± 0.10 (Predicted) | [5] |

| Flash Point | 104.44 °C | [4] |

Environmental Fate

The environmental fate of this compound encompasses its transport, transformation, and ultimate disposition in various environmental compartments.

Biodegradation

Phenolic compounds are known to be biodegradable, and the isopropyl group in this compound can be utilized by various microorganisms.[6] While specific biodegradation pathways for this compound are not extensively detailed in the provided literature, a plausible pathway can be inferred from the degradation of similar compounds like p-nitrophenol and isopropanol.[7][8] The process likely involves initial hydroxylation of the aromatic ring, followed by ring cleavage and subsequent metabolism through common cellular pathways. The generation of acetone has been observed during the biodegradation of isopropanol by mixed microbial consortia.[7]

Caption: Plausible biodegradation pathway for this compound.

Photodegradation

Photodegradation is a key process for the removal of phenolic compounds from aquatic environments. This process is often mediated by hydroxyl radicals in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV irradiation.[9][10] The degradation of phenol has been shown to be influenced by factors such as pH, catalyst loading, and temperature, with neutral pH often favoring the reaction.[9] The process typically involves the formation of intermediate compounds like catechol, hydroquinone, and p-benzoquinone before complete mineralization.[11]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule of water ruptures one or more chemical bonds. For this compound, significant hydrolysis under typical environmental pH conditions is not expected due to the stability of the phenol and isopropyl functional groups. Some industrial synthesis processes for related compounds involve hydrolysis at high temperatures and extreme pH values, which are not representative of environmental conditions.[12][13]

Bioaccumulation

Bioaccumulation refers to the accumulation of substances in an organism. The octanol-water partition coefficient (logP or log Kow) is a key indicator of a substance's potential to bioaccumulate. With a logP value of approximately 2.7 to 2.9, this compound has a moderate potential for bioaccumulation.[2] Studies have detected this compound in contaminated fish at concentrations as high as 8 µg/kg, confirming its potential for bioaccumulation in aquatic organisms.[14][15][16]

Aquatic Toxicity

This compound is classified as very toxic to aquatic organisms.[3] Its toxicity varies among different species and trophic levels.

Toxicity Data Summary

| Organism | Endpoint | Value (mg/L) | Reference |

| Vibrio fischeri (bacterium) | 5-min EC₅₀ | 2.72 (for 2-isopropylphenol) | [17] |

| Ceriodaphnia dubia (invertebrate) | 48-h EC₅₀ | 10.1 (for 4-isopropylphenol) | [17] |

| Pimephales promelas (fathead minnow) | 96-h LC₅₀ | 1 mg/L (for this compound) | [16] |

| Zebrafish (Danio rerio) | 96-h LC₅₀ | 1 mg/L | [16] |

Note: Data for this compound is limited in some cases, and data for isomers are provided for context.

Toxicity to Microbes

The marine bacterium Vibrio fischeri has shown high sensitivity to alkylphenols, in some cases being up to three orders of magnitude more sensitive than organisms at higher trophic levels.[17] For instance, the 5-minute EC₅₀ for 4-isopropylphenol was 0.01 mg/L.[17] The toxicity of alkylphenols to V. fischeri has been correlated with the energy of the lowest unoccupied molecular orbital (ELUMO), suggesting a different mode of action compared to other organisms.[14][17]

Toxicity to Invertebrates

Studies on invertebrates such as Ceriodaphnia dubia have been conducted for isomers of isopropylphenol. For 4-isopropylphenol, the 48-hour EC₅₀ was 10.1 mg/L.[17] Chronic toxicity tests on Daphnia magna exposed to other chemicals in the presence of microplastics have shown enhanced reproductive toxicity, which could be a relevant consideration for this compound as well.[18][19]

Toxicity to Fish

This compound has demonstrated significant toxicity to fish. The 96-hour median lethal concentration (LC₅₀) for zebrafish (Danio rerio) larvae was determined to be 1 mg/L.[16] Exposure to this compound has been shown to inhibit the cAMP/PKA signaling pathway in zebrafish larvae, leading to apoptosis, impaired neural development, and suppressed locomotor behavior.[15][16][20] It has also been identified as an endocrine-disrupting chemical (EDC) with the potential to cause vascular toxicity in zebrafish by inhibiting the JNK signaling pathway.[21]

Toxicity to Algae

While specific data for this compound on algae is not available in the provided results, studies on other alkylphenols have shown a strong correlation between their logP and EC₅₀ values for the green algae Chlamydomonas reinhardtii.[22] This suggests that this compound is also likely to be toxic to algae.

Experimental Protocols

Standardized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically used to assess the environmental fate and toxicity of chemicals.

Acute Toxicity Test for Daphnia sp. (OECD 202)

This protocol outlines a method to determine the acute immobilization of Daphnia magna.

-

Test Organism: Daphnia magna neonates (less than 24 hours old).

-

Test Substance Preparation: A series of concentrations of this compound are prepared in a suitable medium. A control group with no test substance is also included.

-

Exposure: Daphnids are exposed to the test concentrations for 48 hours.

-

Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Data Analysis: The EC₅₀ (the concentration that immobilizes 50% of the daphnids) is calculated using appropriate statistical methods.

Caption: Experimental workflow for a Daphnia sp. acute toxicity test.

Ready Biodegradability (OECD 301)

This set of guidelines provides methods to assess the ready biodegradability of chemicals. The Manometric Respirometry Test (OECD 301F) is a common example.

-

Inoculum: A mixed population of microorganisms (e.g., from activated sludge) is used.

-

Test Setup: The test substance is added as the sole source of organic carbon to a mineral medium inoculated with the microorganisms. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance) are also prepared.

-

Incubation: The flasks are incubated in the dark at a constant temperature for 28 days.

-

Measurement: The oxygen consumption is measured over the 28-day period.

-

Data Analysis: The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches >60% degradation within a 10-day window.

Environmental Risk Assessment

An environmental risk assessment for this compound involves evaluating the potential for adverse effects on aquatic ecosystems. This process integrates data on its environmental fate and aquatic toxicity.

Caption: Logic diagram for environmental risk assessment.

The assessment compares the Predicted Environmental Concentration (PEC), which is estimated from release data and environmental fate models, with the Predicted No-Effect Concentration (PNEC), derived from toxicity data by applying assessment factors. The ratio of PEC to PNEC (the Risk Quotient) indicates the level of risk.

Conclusion

This compound is a compound with moderate persistence and bioaccumulation potential. It exhibits significant acute toxicity to a range of aquatic organisms, including bacteria, invertebrates, and fish, with evidence of neurotoxic and endocrine-disrupting effects in fish larvae. Its environmental fate is primarily driven by biodegradation and photodegradation. Given its toxicity profile, the release of this compound into aquatic environments warrants careful management to mitigate potential ecological risks. Further research is needed to fully elucidate its chronic toxicity, biodegradation pathways, and the effects of its transformation products.

References

- 1. This compound | 618-45-1 [chemicalbook.com]

- 2. This compound | C9H12O | CID 12059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. szabo-scandic.com [szabo-scandic.com]

- 4. 3-isopropyl phenol, 618-45-1 [thegoodscentscompany.com]

- 5. Page loading... [guidechem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Biodegradation of propanol and isopropanol by a mixed microbial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98 [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. CN108046998B - Preparation method of 3-methyl-4-isopropyl phenol - Google Patents [patents.google.com]

- 13. CN103044205A - Preparation method of 3-methyl-4-isopropylphenol - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Mechanistic Insights into this compound-Induced Neurotoxicity in Zebrafish: A Network Toxicology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Aquatic toxicity of four alkylphenols (3-tert-butylphenol, 2-isopropylphenol, this compound, and 4-isopropylphenol) and their binary mixtures to microbes, invertebrates, and fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Changes of the acute and chronic toxicity of three antimicrobial agents to Daphnia magna in the presence/absence of micro-polystyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. hjjkyyj.com [hjjkyyj.com]

- 22. researchgate.net [researchgate.net]

The Antimicrobial Action of 3-Isopropylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropylphenol, also known as m-cumenol, is a phenolic organic compound with emerging interest in the field of antimicrobial research. As a structural isomer of the well-studied antimicrobial agents thymol and carvacrol, it is postulated to exhibit similar mechanisms of action against a broad spectrum of microorganisms.[1] This technical guide provides an in-depth exploration of the core antimicrobial mechanisms attributed to this compound, drawing upon the extensive research conducted on its isomers to elucidate its potential modes of action. The guide details the primary molecular interactions, summarizes quantitative antimicrobial data for its analogs, and provides comprehensive experimental protocols for mechanistic investigation.

Core Antimicrobial Mechanisms

The antimicrobial activity of phenolic compounds like this compound is multifaceted, primarily targeting the structural and functional integrity of the microbial cell. The key mechanisms include disruption of the cell membrane, inhibition of essential enzymes, induction of oxidative stress, and modulation of efflux pump activity.

Disruption of the Bacterial Cell Membrane

The primary and most frequently reported mechanism of antimicrobial action for phenolic compounds is the disruption of the bacterial cytoplasmic membrane.[1] The lipophilic nature of this compound allows it to partition into the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structure and function in several ways:

-

Increased Membrane Permeability: The presence of phenolic molecules within the lipid bilayer disrupts the packing of phospholipids, leading to an increase in membrane fluidity and permeability.[2] This compromises the cell's ability to maintain a stable internal environment, resulting in the leakage of essential intracellular components such as ions (K+), ATP, amino acids, and nucleic acids.[3][4]

-

Dissipation of Ion Gradients: The increased permeability leads to the dissipation of vital ion gradients, particularly the proton motive force (PMF), across the cell membrane. The PMF is crucial for ATP synthesis, solute transport, and motility. Its collapse severely impairs cellular energy metabolism.

-

Membrane Protein Dysfunction: The altered lipid environment can disrupt the function of integral membrane proteins, which are critical for cellular processes such as transport, signaling, and respiration.[2]

Diagram 1: Disruption of the bacterial cell membrane by this compound.

Inhibition of Cellular Enzymes

Phenolic compounds can inhibit the activity of essential bacterial enzymes. The hydroxyl group of the phenol is crucial for this activity, potentially forming hydrogen bonds with the active sites of enzymes, leading to their inactivation. Enzymes involved in energy metabolism and the synthesis of structural components are potential targets. For instance, ATPases embedded in the cell membrane are known to be inhibited by thymol and carvacrol, further contributing to the depletion of cellular ATP.[1]

Induction of Oxidative Stress

This compound may induce oxidative stress in bacterial cells by promoting the generation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). ROS can damage vital cellular components, including DNA, proteins, and lipids, leading to mutations, enzyme inactivation, and membrane lipid peroxidation, ultimately resulting in cell death.

Diagram 2: Induction of oxidative stress by this compound.

Inhibition of Efflux Pumps

Multidrug resistance (MDR) efflux pumps are membrane proteins that bacteria use to expel antimicrobial agents from the cell, thereby reducing their intracellular concentration and efficacy. Phenolic compounds, including thymol and carvacrol, have been shown to inhibit the activity of these pumps.[1] By acting as efflux pump inhibitors (EPIs), these compounds can restore the susceptibility of resistant bacterial strains to antibiotics. The exact mechanism of inhibition is still under investigation but may involve competitive binding to the pump or disruption of the energy source required for its function.

Quantitative Antimicrobial Data (for Isomers of this compound)

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for its well-studied isomers, thymol and carvacrol, against a range of pathogenic microorganisms. These values provide an estimate of the potential antimicrobial potency of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Thymol and Carvacrol

| Microorganism | Thymol MIC (µg/mL) | Carvacrol MIC (µg/mL) | Reference |

| Staphylococcus aureus | 7 - 32 | 15 - 125 | [5][6] |

| Escherichia coli | 7 | 30 | [5] |

| Salmonella Typhimurium | 3 | 15 | [5] |

| Bacillus cereus | 7 | 30 | [5] |

| Pseudomonas aeruginosa | - | - | |

| Candida albicans | - | - |

Table 2: Minimum Bactericidal Concentration (MBC) of Thymol and Carvacrol

| Microorganism | Thymol MBC (µg/mL) | Carvacrol MBC (µg/mL) | Reference |

| Staphylococcus aureus | - | 250 | [6] |

| Escherichia coli | - | - | |

| Salmonella Typhimurium | - | - | |

| Bacillus cereus | - | - | |

| Pseudomonas aeruginosa | - | - | |

| Candida albicans | - | - |

Note: Data for some microorganisms were not available in the reviewed sources.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the antimicrobial mechanisms of phenolic compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antimicrobial agent that inhibits visible growth (MIC) and the lowest concentration that results in microbial death (MBC).

Diagram 3: Experimental workflow for MIC and MBC determination.

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute to obtain a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform a two-fold serial dilution in the broth medium in a 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[7][8]

-

MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto an agar plate.[9]

-

Incubation: Incubate the agar plates at 37°C for 24 hours.

-

MBC Reading: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth).[10]

Membrane Permeability Assay (Propidium Iodide Uptake)

This assay assesses damage to the bacterial cell membrane by measuring the uptake of the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes.

Materials:

-

Bacterial culture

-

This compound

-

Propidium iodide (PI) stock solution

-

Phosphate-buffered saline (PBS)

-

Fluorometer or flow cytometer

Procedure:

-

Cell Preparation: Harvest bacterial cells in the mid-logarithmic phase by centrifugation, wash twice with PBS, and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).

-

Treatment: Add this compound at various concentrations (e.g., MIC, 2x MIC) to the cell suspension. Include an untreated control and a positive control (e.g., treated with 70% isopropanol).

-

Incubation: Incubate the suspensions at 37°C for a specific time period (e.g., 30-60 minutes).

-

Staining: Add PI to each suspension to a final concentration of 1-5 µg/mL and incubate in the dark for 10-15 minutes.

-

Measurement: Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or analyze the percentage of PI-positive cells using a flow cytometer. An increase in fluorescence indicates membrane damage.[11]

Reactive Oxygen Species (ROS) Measurement

This protocol measures the intracellular accumulation of ROS using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Materials:

-

Bacterial culture

-

This compound

-

DCFH-DA stock solution

-

PBS

-

Fluorometer

Procedure:

-

Cell Preparation: Prepare the bacterial cell suspension as described in the membrane permeability assay.

-

Loading with Probe: Incubate the cell suspension with DCFH-DA (final concentration 10-20 µM) at 37°C for 30 minutes in the dark. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Washing: Centrifuge the cells to remove the excess probe, and resuspend in PBS.

-

Treatment: Add this compound at desired concentrations to the cell suspension.

-

Measurement: Immediately measure the fluorescence intensity over time using a fluorometer (excitation ~485 nm, emission ~525 nm). An increase in fluorescence indicates an increase in intracellular ROS levels.[12][13]

Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)

This assay evaluates the ability of a compound to inhibit efflux pumps by measuring the intracellular accumulation of the fluorescent substrate ethidium bromide (EtBr).

Materials:

-

Bacterial culture (wild-type and/or a strain overexpressing a specific efflux pump)

-

This compound

-

Ethidium bromide (EtBr)

-

Glucose

-

A known efflux pump inhibitor (EPI) as a positive control (e.g., reserpine, CCCP)

-

Fluorometer

Procedure:

-

Cell Preparation: Harvest and wash bacterial cells as previously described. Resuspend the cells in PBS containing glucose (as an energy source for the pumps).

-

Pre-treatment: Incubate the cell suspension with this compound or the positive control EPI at a sub-inhibitory concentration for a short period (e.g., 10-15 minutes).

-

EtBr Addition: Add EtBr to the cell suspensions to a final concentration that results in a low basal fluorescence.

-